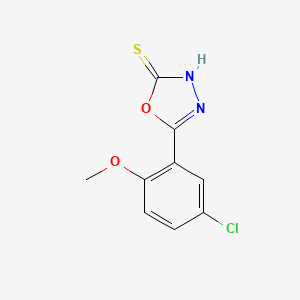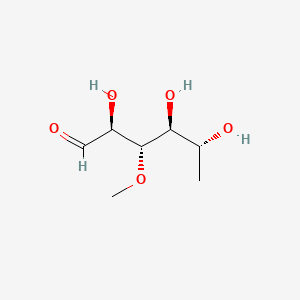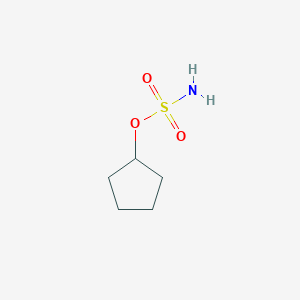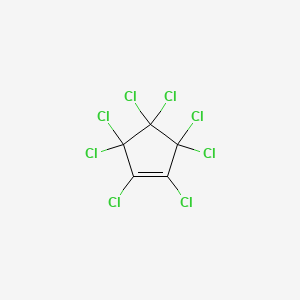
Octachlorcyclopenten
Übersicht
Beschreibung
Octachlorocyclopentene (OCTCP) is an organochlorine compound that is used in a variety of applications, including in the synthesis of pharmaceuticals, insecticides, and other industrial products. It is a volatile, colorless liquid with a strong, pungent odor. OCTCP is a potent neurotoxin, and it is toxic to humans and animals if inhaled, ingested, or absorbed through the skin.
Wissenschaftliche Forschungsanwendungen
Chemische Forschung
Octachlorcyclopenten: ist eine polyhalogenierte Verbindung, die wegen ihrer Reaktivität und ihres potenziellen Einsatzes als Baustein in der organischen Synthese untersucht wurde. Der hohe Chlorgehalt macht es zu einem Kandidaten für Reaktionen, die chlorierte Zwischenprodukte erfordern .
Materialwissenschaften
Im Bereich der Materialwissenschaften könnte this compound zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften untersucht werden, wie z. B. verbesserte Haltbarkeit oder chemische Beständigkeit. Seine Struktur könnte nützlich sein, um Polymere oder Beschichtungen zu erzeugen, die einen hohen Halogenierungsgrad erfordern .
Pharmazeutische Forschung
Pharmazeutische Forschung: könnte die Verwendung von this compound als Vorläufer bei der Synthese komplexerer Moleküle untersuchen. Seine chemische Struktur könnte so manipuliert werden, dass neue Verbindungen mit potenziellen medizinischen Eigenschaften entstehen .
Umweltstudien
Aufgrund seiner chemischen Stabilität könnte this compound Gegenstand von Umweltstudien sein. Forscher könnten seine Persistenz in der Umwelt, die potenzielle Bioakkumulation und die langfristigen Auswirkungen auf Ökosysteme untersuchen .
Industrielle Prozesse
In industriellen Prozessen könnte this compound als Reaktant oder Katalysator in chemischen Reaktionen verwendet werden. Seine Wirksamkeit bei der Förderung oder Hemmung bestimmter Reaktionen könnte bei der Optimierung von Fertigungsprozessen wertvoll sein .
Biotechnologieanwendungen
Schließlich könnte this compound in der Biotechnologie Anwendungen bei der Entwicklung biobasierter Produkte oder Prozesse finden. Seine Interaktion mit biologischen Systemen könnte zu Innovationen in der Biokatalyse oder Biotechnik führen .
Biochemische Analyse
Biochemical Properties
Octachlorocyclopentene plays a significant role in biochemical reactions due to its high reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between octachlorocyclopentene and these enzymes involves the formation of a stable complex, leading to the inhibition of enzyme activity .
Cellular Effects
Octachlorocyclopentene affects various types of cells and cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This disruption can lead to altered gene expression and changes in cellular metabolism. Additionally, octachlorocyclopentene can induce oxidative stress in cells, resulting in damage to cellular components such as lipids, proteins, and DNA .
Molecular Mechanism
The molecular mechanism of octachlorocyclopentene involves its binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, octachlorocyclopentene has been found to inhibit the activity of glutathione S-transferase, an enzyme involved in detoxification processes. This inhibition occurs through the formation of a covalent adduct between octachlorocyclopentene and the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octachlorocyclopentene change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to octachlorocyclopentene has been shown to cause persistent changes in cellular function, including sustained oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of octachlorocyclopentene vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At high doses, octachlorocyclopentene can induce severe toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity .
Metabolic Pathways
Octachlorocyclopentene is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also lead to the generation of reactive intermediates, contributing to its toxic effects .
Transport and Distribution
Within cells and tissues, octachlorocyclopentene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, octachlorocyclopentene has been found to accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its lipophilic nature .
Subcellular Localization
The subcellular localization of octachlorocyclopentene is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, octachlorocyclopentene has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function .
Eigenschaften
IUPAC Name |
1,2,3,3,4,4,5,5-octachlorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZRCHJVWAKCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061037 | |
| Record name | 1,2,3,3,4,4,5,5-Octachlorocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706-78-5 | |
| Record name | Octachlorocyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octachlorocyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCTACHLOROCYCLOPENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4736 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,3,4,4,5,5-Octachlorocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octachlorocyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTACHLOROCYCLOPENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGU8ZN4E6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary uses of Octachlorocyclopentene?
A: Octachlorocyclopentene is primarily used as a precursor in the manufacturing of other chemicals. Notably, it serves as a starting material for synthesizing octafluorocyclopentene, a gas used in dry etching processes for semiconductors [, , ]. Additionally, it plays a role in the vulcanization of ethylene-propylene elastomers, enhancing their properties [].
Q2: How is highly pure Octachlorocyclopentene produced for industrial use?
A: A continuous production method for high-purity Octachlorocyclopentene involves a two-step process. First, Octachlorocyclopentene is reacted with potassium fluoride (KF) in a system with two KF-filled filters and a reactor [, ]. This reaction yields crude Octachlorocyclopentene with a purity of 50-80%. The second step involves purifying this crude product through fractional distillation. This process removes impurities with different boiling points, ultimately yielding gaseous Octachlorocyclopentene with high purity [, ].
Q3: Has the biodegradability of Octachlorocyclopentene been studied?
A: Yes, research suggests that microbial communities can potentially biodegrade Octachlorocyclopentene [, ]. One study successfully demonstrated the complete degradation of Octachlorocyclopentene using a methanogenic enrichment culture within a bioreactor []. This finding highlights the potential for bioremediation strategies targeting this compound in contaminated environments.
Q4: Can Octachlorocyclopentene be detected in biological samples?
A: Yes, sensitive analytical techniques have been developed to detect and quantify trace amounts of Octachlorocyclopentene in body fluids like blood and urine []. These methods typically involve liquid-liquid extraction to isolate the compound followed by analysis using gas chromatography coupled with electron-capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS) for confirmation [].
Q5: Are there environmental concerns associated with Octachlorocyclopentene?
A: While specific ecotoxicological data is limited in the provided research, the presence of Octachlorocyclopentene in contaminated environments necessitates further investigation into its potential environmental impact []. Understanding its fate and effects on ecosystems is crucial for developing effective remediation strategies and ensuring ecological safety.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


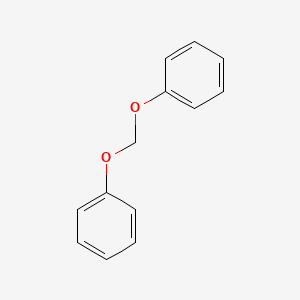
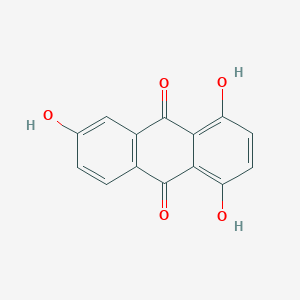
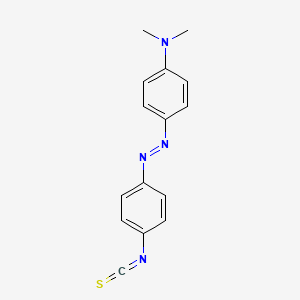
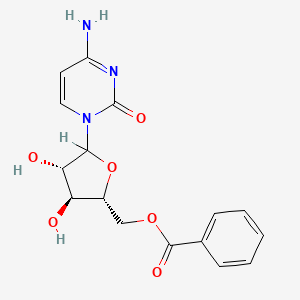

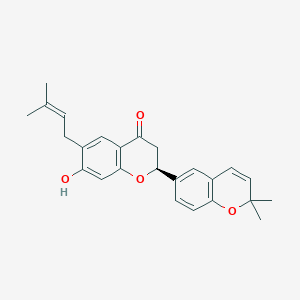

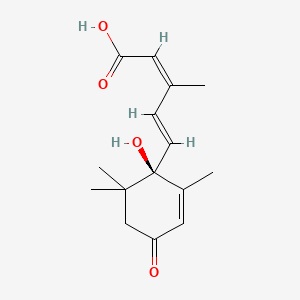
![N-[1-[2-(2-chlorophenoxy)ethyl]-2-benzimidazolyl]acetamide](/img/structure/B1218683.png)
![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-phenylurea](/img/structure/B1218685.png)
